Cas no 16836-47-8 (Azuleno[4,5-b]furan-2,8(3H,4H)-dione,octahydro-3,6,9-tris(methylene)-, (3aS,6aR,9aR,9bS)-)

Azuleno[4,5-b]furan-2,8(3H,4H)-dione,octahydro-3,6,9-tris(methylene)-, (3aS,6aR,9aR,9bS)- structure
16836-47-8 structure
Product Name:Azuleno[4,5-b]furan-2,8(3H,4H)-dione,octahydro-3,6,9-tris(methylene)-, (3aS,6aR,9aR,9bS)-
CAS-nummer:16836-47-8
MF:C15H18O2
MW:230.302224636078
CID:223399
PubChem ID:4426320
Update Time:2025-04-19

Azuleno[4,5-b]furan-2,8(3H,4H)-dione,octahydro-3,6,9-tris(methylene)-, (3aS,6aR,9aR,9bS)- Chemische en fysische eigenschappen

Naam en identificatie

    • Azuleno[4,5-b]furan-2,8(3H,4H)-dione,octahydro-3,6,9-tris(methylene)-, (3aS,6aR,9aR,9bS)-
    • 3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one
    • DEHYDROCOSTUS LACTONE
    • 1b-Guaia-4(15),10(14),11(13)-trien-12-oicacid, 6a-hydroxy-3-oxo-, g-lactone (8CI)
    • 3-Oxodehydrocostuslactone
    • Azuleno[4,5-b]furan-2,8(3H,4H)-dione, octahydro-3,6,9-tris(methylene)-,[3aS-(3aa,6aa,9aa,9bb)]-
    • Dehydrozaluzanin C
    • Zaluzanin C, dehydro-
    • 3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]uran-2-one
    • AS-73882
    • FT-0654275
    • CHEBI:181589
    • NETSQGRTUNRXEO-UHFFFAOYSA-N
    • 3,6,9-TRIMETHYLIDENE-DODECAHYDROAZULENO[4,5-B]FURAN-2-ONE
    • (-)-Dehydrocostus lactone;Epiligulyl oxide
    • SCHEMBL936050
    • 74299-48-2
    • Azuleno[4,5-b]furan-2(3H)-one, decahydro-3,6,9-tris(methylene)-,(3aS,6aR,9aR,9bS)-
    • (3aS,6aR,9aR,9bS)-3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one
    • 3,6,9-trimethylene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one
    • Dehydro-alpha-curcumene
    • AKOS015894380
    • 16836-47-8
    • A827324
    • CHEMBL1939730
    • A810962
    • Inchi: 1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h11-14H,1-7H2
    • InChI-sleutel: NETSQGRTUNRXEO-UHFFFAOYSA-N
    • LACHT: O1C(C(=C)C2CCC(=C)C3CCC(=C)C3C12)=O

Berekende eigenschappen

  • Exacte massa: 230.131
  • Monoisotopische massa: 230.131
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 0
  • Complexiteit: 432
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 4
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 26.3A^2
  • XLogP3: 2.6
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